3-(8-Amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid

Description

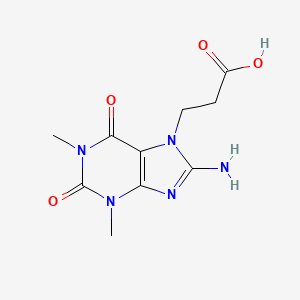

3-(8-Amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid is a purine derivative characterized by:

- Core structure: A xanthine-like purine scaffold with substitutions at positions 1, 3, 7, and 7.

- Key substituents: 1,3-Dimethyl groups (positions 1 and 3), common in bronchodilators like theophylline.

- Molecular formula: Likely C₁₁H₁₄N₆O₄ (estimated based on analogs like CAS 857228-20-7 ).

This compound’s structural uniqueness lies in the combination of the 8-amino group and propanoic acid chain, distinguishing it from classical xanthine derivatives.

Properties

IUPAC Name |

3-(8-amino-1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)4-3-5(16)17/h3-4H2,1-2H3,(H2,11,12)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQVVDJZCDTBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine ring system, followed by the introduction of the amino and methyl groups. The final step involves the attachment of the propanoic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(8-Amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl groups to hydroxyl groups.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted purine compounds.

Scientific Research Applications

3-(8-Amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(8-Amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Notes:

- Amino vs. Alkyl/Alkoxy Groups: The 8-amino group in the target compound contrasts with alkyl (e.g., allyl in ), alkoxy (e.g., ethoxy in ), or sulfur-based substituents (e.g., sulfanyl in ).

- Chain Length: The propanoic acid chain (3 carbons) in the target compound vs. acetic acid (2 carbons) in theophylline-7-acetic acid may alter pharmacokinetics (e.g., solubility, half-life).

Pharmacological and Physicochemical Differences

- Toxicity: Derivatives with oxadiazole-thioacetamide substituents (e.g., compound 10j) show <0.1% hemolysis, suggesting the target compound’s amino group may similarly reduce cytotoxicity .

- Bioactivity: The 8-amino group could modulate adenosine receptor binding or phosphodiesterase inhibition, akin to theophylline’s 1,3-dimethyl groups .

- Stability: Propanoic acid esters (e.g., ethyl ester in CAS 28219-94-5 ) are often used as prodrugs to enhance bioavailability, whereas the free acid form may require specific formulation .

Biological Activity

3-(8-Amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid, with the CAS number 114431-62-8, is a purine derivative notable for its potential biological activities. This compound is characterized by a complex structure that includes an amino group and a propanoic acid moiety, which may influence its interactions with biological targets.

- Molecular Formula : C₁₀H₁₃N₅O₄

- Molecular Weight : 267.24 g/mol

- Structure : The compound features a purine ring system which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential therapeutic applications in cancer treatment and other diseases.

Antitumor Activity

Research indicates that derivatives of purine compounds often exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, similar to other purine analogs that target the mTOR pathway or receptor tyrosine kinases (RTKs) .

- Case Study : In vitro studies have shown that certain purine derivatives can reduce the proliferation of cancer cell lines such as HeLa and HCT116, suggesting that this compound might also exhibit similar effects due to its structural similarities .

Enzyme Inhibition

The compound is also hypothesized to act as an inhibitor of various enzymes:

- Dihydrofolate Reductase (DHFR) : Many purine derivatives are known to inhibit DHFR, an enzyme critical for DNA synthesis. This inhibition can lead to reduced cell growth in rapidly dividing cells such as cancer cells .

- Cyclin-dependent Kinases (CDKs) : Some studies have indicated that related compounds can selectively inhibit CDKs, which are essential for cell cycle regulation .

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Case Studies

- In Vitro Studies : A compound structurally similar to 3-(8-Amino...) was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent.

- Kinase Inhibition Assays : In assays targeting specific kinases involved in tumor growth, the compound demonstrated promising inhibitory effects similar to known kinase inhibitors used in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.